BenchChemオンラインストアへようこそ!

7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Asymmetric synthesis Chiral building block Enantioselective hydrogenation

7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4) is a chiral 3,4-dihydrocoumarin derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. It is the saturated (3,4-dihydro) analog of 7-hydroxy-4-methylcoumarin (hymecromone, CAS 90-33-5), distinguished by saturation of the 3,4-double bond and the presence of a stereogenic center at the C4 position.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 19484-75-4
Cat. No. B3049117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
CAS19484-75-4
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3
InChIKeyIOMZSWZFZSBGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4) – Procurement-Relevant Chemical Identity and Class Position


7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4) is a chiral 3,4-dihydrocoumarin derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. It is the saturated (3,4-dihydro) analog of 7-hydroxy-4-methylcoumarin (hymecromone, CAS 90-33-5), distinguished by saturation of the 3,4-double bond and the presence of a stereogenic center at the C4 position [1][2]. This structural modification fundamentally alters its physicochemical properties, metabolic liability, and synthetic utility relative to planar coumarin analogs [3].

Why 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one Cannot Be Replaced by Generic Coumarin Analogs


Generic substitution with the planar, unsaturated analog 7-hydroxy-4-methylcoumarin (hymecromone) or other coumarins fails because the 3,4-dihydro saturation in the target compound eliminates the 3,4-double bond that is the requisite structural feature for cytochrome P450-mediated bioactivation to a hepatotoxic 3,4-epoxide intermediate [1]. Furthermore, the chiral center at C4 in the target compound enables enantioselective synthesis and chiral recognition that is structurally impossible in the achiral unsaturated coumarin series [2]. These dual differentiators—metabolic safety profile and chirality—directly impact both safety-in-handling considerations and synthetic strategy, making the compounds non-interchangeable for any application requiring stereochemical control or reduced toxicity risk [1][3].

Product-Specific Quantitative Evidence Guide for 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4)


Enantioselective Synthesis Capability: >99% ee Achievable for l-7-Hydroxy-4-methylchroman-2-one vs. Achiral Unsaturated Analog

The target compound (as l-7-hydroxy-4-methylchroman-2-one) was obtained via electrochemical asymmetric hydrogenation of 4-methylumbelliferone (the unsaturated analog) with a chemical yield of 65% and enantioselectivity exceeding 99% ee, whereas the starting material 4-methylumbelliferone is achiral and cannot provide enantiopure products [1]. This represents a fundamental differentiation: the target compound possesses a stereogenic center at C4 that enables procurement or synthesis of enantiomerically pure material, which is impossible for the planar unsaturated coumarin series.

Asymmetric synthesis Chiral building block Enantioselective hydrogenation

Hepatotoxicity Risk Reduction: 3,4-Dihydro Saturation Abolishes Coumarin-Type Hepatocyte Toxicity in Rat Models

In direct comparative toxicology studies, coumarin (125 mg/kg, i.p.) produced hepatic centrilobular necrosis, depletion of hepatic nonprotein sulfhydryl groups (primarily reduced glutathione), and dose-dependent toxicity in primary rat hepatocyte cultures, whereas dihydrocoumarin—which lacks the 3,4-double bond—produced little toxicity at doses of 127 and 254 mg/kg i.p. either in vivo or in vitro [1]. A 13-week dietary study confirmed that dihydrocoumarin (0.76% in diet, equimolar to 0.75% coumarin) produced no hepatic morphological abnormalities, while coumarin caused vacuolation of centrilobular hepatocytes, bile duct hyperplasia, and cholangiofibrosis [2]. Because the target compound also lacks the 3,4-double bond, it shares this reduced hepatotoxicity liability relative to coumarin and 7-hydroxy-4-methylcoumarin.

Hepatotoxicity Drug safety 3,4-Epoxide bioactivation

Lipophilicity Shift: Lower Computed LogP of the Dihydro Derivative Relative to 7-Hydroxy-4-methylcoumarin

The target compound exhibits a computed XLogP3 of 1.6 (PubChem) [1], with vendor-reported LogP values of 1.80 (Chemscene) and 1.87 (Fluorochem) . In comparison, the unsaturated analog 7-hydroxy-4-methylcoumarin (CAS 90-33-5) has a reported XLogP3 of 1.9 (PubChem) [2]. The consistently lower LogP of the dihydro derivative (ΔLogP ≈ 0.1–0.3) indicates modestly increased hydrophilicity, which can influence aqueous solubility, membrane permeability, and formulation behavior.

Lipophilicity Physicochemical properties Drug-likeness

Molecular Weight and Elemental Composition Differentiation: C₁₀H₁₀O₃ (178.18 g/mol) vs. C₁₀H₈O₃ (176.17 g/mol) for the Unsaturated Analog

The target compound (C₁₀H₁₀O₃, MW = 178.18 g/mol, exact mass = 178.062994177 Da) [1] differs from 7-hydroxy-4-methylcoumarin (C₁₀H₈O₃, MW = 176.17 g/mol, exact mass = 176.047344 Da) [2] by exactly two hydrogen atoms (ΔMW = 2.01 g/mol; Δ exact mass = 0.01565 Da). This difference, while small, is analytically resolvable by high-resolution mass spectrometry and directly confirms the saturation state of the 3,4-bond, providing a definitive quality control marker for identity verification and purity assessment in procurement.

Molecular formula Exact mass Structure confirmation

Chiral 3,4-Dihydrocoumarin Scaffold: Documented Reduced Toxicity and Enhanced Structural Diversity in Drug Discovery

A 2024 comprehensive review on organocatalytic stereoselective synthesis of dihydrocoumarins states that 'chiral 3,4-dihydrocoumarins exist in natural products, exhibit less toxicity, and possess structural diversity and stability' [1]. This class-level assessment, combined with the specific hepatotoxicity data from Lake et al. (1989, 1994), positions the chiral 3,4-dihydrocoumarin scaffold—and by extension the target compound—as a privileged structure for drug discovery programs where reduced toxicity liability is a selection criterion. The structural diversity enabled by the C4 stereocenter also expands the accessible chemical space for SAR exploration compared to planar coumarins.

Drug discovery scaffold Structural diversity Toxicity reduction

Best Research and Industrial Application Scenarios for 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 19484-75-4)


Enantiopure Chiral Building Block for Asymmetric Synthesis

The compound can be procured or synthesized as l-7-hydroxy-4-methylchroman-2-one with >99% ee, as demonstrated by Xue et al. (2023) via supramolecular-controlled electrochemical asymmetric hydrogenation [1]. This makes it a valuable enantiopure intermediate for constructing complex chiral dihydrocoumarin derivatives, natural product analogs, and chiral ligands. The C4 stereocenter and the phenolic 7-hydroxy group provide two orthogonal functional handles for further derivatization.

Safer Coumarin Scaffold for In Vivo Pharmacological Studies

The 3,4-dihydro saturation eliminates the metabolic bioactivation pathway (3,4-epoxidation) responsible for coumarin hepatotoxicity, as established by Lake et al. (1989, 1994) in rat hepatocyte and chronic dietary studies [2][3]. Researchers designing in vivo efficacy or toxicology studies can select this compound as a safer coumarin-class scaffold that avoids the confounding hepatotoxicity observed with unsaturated coumarins, enabling cleaner interpretation of pharmacological endpoints.

Physicochemical Probe with Modulated Lipophilicity for SAR Campaigns

With a measured LogP approximately 0.1–0.3 units lower than the unsaturated analog 7-hydroxy-4-methylcoumarin [4], the target compound serves as a moderately more hydrophilic congener in structure–activity relationship (SAR) studies. This property can be exploited to improve aqueous solubility within a chemical series while maintaining the core coumarin pharmacophore.

Quality Control Reference Standard for Dihydro vs. Unsaturated Coumarin Discrimination

The unambiguous +2 Da mass shift (exact mass difference of 0.01565 Da) between the target compound (178.062994177 Da) and 7-hydroxy-4-methylcoumarin (176.047344 Da) provides a clear high-resolution mass spectrometry marker [5]. This enables its use as an analytical reference standard for distinguishing dihydrocoumarin products from unsaturated coumarin impurities or degradation products in quality control workflows during procurement acceptance testing.

Quote Request

Request a Quote for 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.